Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate

Lipophilicity Drug-likeness ADME

tert-Butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate (CAS 2551117‑07‑6) is a spirocyclic building block belonging to the 5‑oxaspiro[3.5]nonane class. It integrates a primary aminomethyl handle, a tert‑butyl ester, and an oxygen‑containing spiro‑ring, yielding a molecular formula of C₁₄H₂₅NO₃ and a molecular weight of ~255 Da.

Molecular Formula C14H25NO3
Molecular Weight 255.358
CAS No. 2551117-07-6
Cat. No. B2879472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate
CAS2551117-07-6
Molecular FormulaC14H25NO3
Molecular Weight255.358
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1CC2(C1)CCCC(O2)CN
InChIInChI=1S/C14H25NO3/c1-13(2,3)18-12(16)10-7-14(8-10)6-4-5-11(9-15)17-14/h10-11H,4-9,15H2,1-3H3
InChIKeyPWUIEGBLYPCZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready tert-Butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate (CAS 2551117-07-6): Chemical Class & Baseline Characteristics


tert-Butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate (CAS 2551117‑07‑6) is a spirocyclic building block belonging to the 5‑oxaspiro[3.5]nonane class. It integrates a primary aminomethyl handle, a tert‑butyl ester, and an oxygen‑containing spiro‑ring, yielding a molecular formula of C₁₄H₂₅NO₃ and a molecular weight of ~255 Da [1]. The scaffold exhibits a high fraction of sp³‑hybridised carbons (Fsp³ = 0.928) and a moderate calculated LogP of 1.49, placing it in a property space attractive for fragment‑based drug discovery and lead optimisation [1]. The compound is commercially available from multiple suppliers, typically at 95 % purity, with lead times ranging from 2 to 3 days [1].

Why Generic In‑Class Replacement Falls Short for tert-Butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate (2551117‑07‑6)


Oxaspiro[3.5]nonane building blocks are not interchangeable. Even subtle structural modifications—introduction of an additional aza‑atom in the spiro ring, ester exchange (tert‑butyl → methyl/ethyl), or ring‑size contraction—can substantially shift lipophilicity, polar surface area, hydrogen‑bonding capacity, and metabolic stability [1]. For example, the closely related 5‑oxa‑2‑azaspiro analog (CAS 1251009‑52‑5) displays a 0.52‑unit lower LogP (0.97 vs 1.49) and a slightly higher polar surface area (65 Ų vs 62 Ų), parameters that directly influence membrane permeability and off‑target promiscuity [1][2]. Such differences mean that generic substitution without quantitative justification can lead to divergent pharmacokinetic and pharmacodynamic outcomes, undermining lead optimisation campaigns [2].

Head‑to‑Head Evidence Guide: Quantified Differentiation of tert-Butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate


Lipophilicity Advantage vs 5-Oxa-2-Azaspiro Analog: LogP Difference of +0.52

The target compound exhibits a calculated LogP of 1.49, contrasting with 0.97 for the 5‑oxa‑2‑azaspiro analog (CAS 1251009‑52‑5) [1][2]. The +0.52‑unit difference indicates higher lipophilicity, which can enhance passive membrane permeability while remaining within the optimal range for oral drug candidates (LogP 1‑3) [1][2].

Lipophilicity Drug-likeness ADME

Reduced Polar Surface Area vs Aza‑Analog: PSA 62 Ų vs 65 Ų

The target compound’s polar surface area is calculated as 62 Ų, compared to 65 Ų for the 5‑oxa‑2‑azaspiro analog [1][2]. The 3 Ų reduction results from the absence of a carbamate nitrogen in the spiro ring, lowering the molecule’s hydrogen‑bonding capacity [1][2].

Polar surface area BBB penetration Selectivity

Higher Fraction sp³ (Fsp³) vs Aza‑Analog: 0.928 vs 0.923

The target compound possesses a fraction of sp³‑hybridised carbons (Fsp³) of 0.928, marginally higher than 0.923 for the 5‑oxa‑2‑azaspiro analog [1][2]. Although the absolute difference is small, both values are substantially above the average for clinical candidates (Fsp³ ≈ 0.47), correlating with improved aqueous solubility and reduced cytochrome P450 promiscuity [1][2].

Molecular complexity Solubility Selectivity

Optimal Application Scenarios for tert-Butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate in Drug Discovery and Chemical Biology


Fragment‑Based Lead Generation Requiring Balanced Lipophilicity and CNS Accessibility

With a LogP of 1.49 and TPSA of 62 Ų, this building block is positioned in the intersection of oral drug‑like and CNS‑permeable chemical space [1]. It is particularly suited for fragment libraries targeting GPCRs or ion channels where moderate lipophilicity and low hydrogen‑bonding capacity are desired to minimise non‑specific binding [1].

Synthesis of Spirocyclic Scaffolds with Orthogonally Protected Amine and Acid Functionalities

The tert‑butyl ester permits selective acid‑mediated deprotection (e.g., TFA/DCM) without disturbing the spirocyclic oxane ring, while the primary amine can be functionalised independently [1]. This orthogonal reactivity enables efficient parallel synthesis of diverse amide, sulfonamide, or urea derivatives for SAR exploration [1].

Replacement of 5‑Oxa‑2‑Azaspiro Cores to Reduce Polar Surface Area and Amine Basicity

When a medicinal chemistry programme encounters excessive polarity or off‑target aminergic activity with 5‑oxa‑2‑azaspiro analogs, the 5‑oxaspiro[3.5]nonane core removes one basic nitrogen, lowering TPSA by 3 Ų and altering pKa [1][2]. This scaffold swap can be evaluated quantitatively using the LogP and PSA data provided in Section 3 to maintain or improve permeability while reducing polypharmacology risk [1][2].

Rapid Procurement for High‑Throughput Chemistry with Short Lead Times

Available from Enamine and other suppliers with lead times of 2–3 days and in pack sizes from 100 mg to 2.5 g, this building block supports accelerated medicinal chemistry timelines [1]. The multi‑supplier availability reduces the risk of supply chain disruption and enables consistent quality across batches at 95 % purity [1].

Quote Request

Request a Quote for Tert-butyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.